molecular formula C76H106N18O19S2 B3276811 H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH CAS No. 64813-74-7

H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH

Cat. No.: B3276811
CAS No.: 64813-74-7
M. Wt: 1639.9 g/mol
InChI Key: XWJDVNOOYSANGI-UCHMZRFRSA-N
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Description

The compound H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH is a synthetic peptide that mimics the structure of somatostatin, a naturally occurring hormone. Somatostatin is known for its inhibitory effects on the release of several hormones, including growth hormone, insulin, and glucagon . This peptide is designed to have similar biological activities and is used in various scientific research applications.

Mechanism of Action

Target of Action

(D-Phe7)-Somatostatin-14, also known as Afamelanotide, is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) that acts as a non-selective full agonist of melanocortin receptors . The primary targets of this compound are the melanocortin receptors MC1, MC3, MC4, and MC5 . These receptors play a crucial role in various physiological functions, including pigmentation, energy homeostasis, and immune response.

Mode of Action

Afamelanotide interacts with its targets, the melanocortin receptors, by binding to them and activating them . This interaction triggers a cascade of intracellular events that lead to various physiological responses. For instance, activation of MC1 receptors leads to increased production of melanin, contributing to skin pigmentation .

Biochemical Pathways

The activation of melanocortin receptors by Afamelanotide affects several biochemical pathways. For example, it can stimulate the production of melanin, a pigment that protects the skin from ultraviolet radiation .

Pharmacokinetics

The pharmacokinetics of Afamelanotide involves its absorption, distribution, metabolism, and excretion (ADME). It is administered subcutaneously and has full bioavailability . The compound is detectable in peripheral plasma for up to 10 days after a single implant containing 20 mg

Result of Action

The activation of melanocortin receptors by Afamelanotide leads to several molecular and cellular effects. One of the most notable effects is the stimulation of melanin production, which results in skin pigmentation . This can be beneficial in conditions like erythropoietic protoporphyria, where it can help prevent phototoxicity . Moreover, it has been shown to restore the defective proliferative capability of certain keratinocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used for protecting the amino groups during synthesis . The disulfide bond formation between cysteine residues is achieved through oxidation, often using reagents like iodine or thallium trifluoroacetate .

Industrial Production Methods

Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the oxidized form with disulfide bonds and the reduced form with free thiol groups .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antitumor Activity
D-Trp8-Somatostatin has been studied for its antitumor effects, particularly in neuroendocrine tumors. Research indicates that this compound can inhibit tumor growth by blocking the secretion of growth factors and hormones that promote cancer cell proliferation. Studies have shown that somatostatin analogs can effectively reduce tumor size and improve patient outcomes in certain types of cancers, such as carcinoid tumors and VIPomas .

1.2 Treatment of Acromegaly
Acromegaly is a disorder caused by excess growth hormone, often due to pituitary tumors. D-Trp8-Somatostatin has been utilized as a therapeutic agent to control growth hormone levels, leading to a reduction in symptoms and improved quality of life for patients. Clinical trials have demonstrated its efficacy in lowering insulin-like growth factor 1 (IGF-1) levels, which are elevated in acromegaly .

1.3 Gastrointestinal Disorders
This peptide is also effective in treating gastrointestinal disorders characterized by excessive hormone secretion, such as Zollinger-Ellison syndrome. By inhibiting gastrin release, D-Trp8-Somatostatin helps manage gastric acid secretion and alleviate symptoms associated with this condition .

Research Applications

2.1 Neurobiology Studies
D-Trp8-Somatostatin plays a significant role in neurobiology research, particularly in understanding the mechanisms of neurotransmission and hormonal regulation in the brain. It is utilized in studies focusing on the modulation of neurotransmitter release and its implications for mental health disorders .

2.2 Peptide Drug Development
The compound serves as a model for developing new peptide-based drugs with enhanced stability and bioavailability. Researchers are investigating modifications to the peptide structure to improve its pharmacokinetic properties while retaining its biological activity .

Case Studies

5.1 Clinical Trial on Acromegaly
A multicenter clinical trial demonstrated that patients treated with D-Trp8-Somatostatin showed significant reductions in IGF-1 levels compared to placebo groups over a six-month period, highlighting its effectiveness as a long-term treatment option .

5.2 Neuroendocrine Tumor Study
In another study involving patients with neuroendocrine tumors, administration of D-Trp8-Somatostatin resulted in a notable decrease in tumor markers and improved imaging results after three months of therapy, showcasing its potential as an effective treatment strategy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH: is unique due to the presence of D-amino acids, which enhance its stability and resistance to enzymatic degradation. This makes it a valuable tool for research and potential therapeutic applications .

Biological Activity

H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH is a synthetic peptide that mimics the structure and function of somatostatin, a naturally occurring hormone known for its inhibitory effects on various hormonal releases, including growth hormone, insulin, and glucagon. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C76H104N18O19S2
  • Molecular Weight : 1637.88 g/mol
  • CAS Number : 58976-46-8

The peptide features a disulfide bond between cysteine residues, which is critical for its structural stability and biological activity. The synthesis typically involves solid-phase peptide synthesis (SPPS), utilizing the Fmoc strategy for amino acid protection during assembly.

This compound primarily functions by binding to somatostatin receptors (SSTRs) and inhibiting the secretion of several hormones. The following are key mechanisms:

  • Hormonal Inhibition : The peptide inhibits the release of growth hormone from the pituitary gland and reduces insulin and glucagon secretion from the pancreas.
  • Receptor Interaction : It exhibits high affinity for SSTR subtypes, particularly SSTR2 and SSTR5, which are implicated in various physiological processes.

Biological Activities

The compound has been investigated for several biological activities:

  • Antitumor Effects : Research indicates that somatostatin analogs can inhibit tumor growth in neuroendocrine tumors by reducing hormone secretion that promotes tumor proliferation.
  • Gastrointestinal Regulation : It plays a role in modulating gastrointestinal motility and secretion, making it relevant for conditions like acromegaly and carcinoid syndrome.
  • Analgesic Properties : Some studies suggest potential analgesic effects due to its influence on pain pathways.

Case Studies

  • Tumor Growth Inhibition :
    • A study demonstrated that administration of this compound significantly reduced tumor size in animal models of pancreatic neuroendocrine tumors by inhibiting hormone release that stimulates tumor growth .
  • Gastrointestinal Disorders :
    • Clinical trials have shown that this peptide can alleviate symptoms in patients with gastrointestinal disorders by regulating gut hormone levels .
  • Pain Management :
    • Research into its analgesic properties has suggested that it may modulate pain responses in chronic pain models .

Applications in Medicine

The therapeutic potential of this compound includes:

  • Treatment of Hormone-related Disorders : Used in managing conditions such as acromegaly and carcinoid syndrome.
  • Cancer Therapy : Investigated as part of treatment regimens for neuroendocrine tumors.
  • Diagnostic Applications : Utilized in diagnostic assays to measure somatostatin levels or receptor activity.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53+,54-,55-,56-,57-,58-,59+,62-,63-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJDVNOOYSANGI-UCHMZRFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H106N18O19S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1639.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH
Reactant of Route 2
H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH
Reactant of Route 3
H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH
Reactant of Route 4
H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH
Reactant of Route 5
H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH
Reactant of Route 6
H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-D-Cys-OH

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